molecular formula C29H20O12 B1682790 Theaflavin CAS No. 4670-05-7

Theaflavin

Cat. No.: B1682790
CAS No.: 4670-05-7
M. Wt: 564.5 g/mol
InChI Key: IPMYMEWFZKHGAX-ZKSIBHASSA-N
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Description

Theaflavin is a polyphenolic compound predominantly found in black tea It is formed during the enzymatic oxidation of flavan-3-ols, which are present in fresh tea leavesThese compounds are known for their antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavins are synthesized through the oxidation of catechins, which are abundant in green tea leaves. The key enzymes involved in this process are polyphenol oxidase and peroxidase. The oxidation process can be carried out using chemical oxidizing agents or enzymatic methods. Chemical oxidizing agents such as potassium ferricyanide and hydrogen peroxide have been used, but they often result in low yields .

Industrial Production Methods: In industrial settings, theaflavins are produced during the fermentation of black tea leaves. The process involves withering, rolling, fermenting, and drying the tea leaves. During fermentation, the catechins in the tea leaves undergo enzymatic oxidation to form theaflavins. Recent advancements have led to the development of biosynthetic methods for the mass production of theaflavins, which offer higher yields and better efficiency .

Chemical Reactions Analysis

Types of Reactions: Theaflavins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of catechins to form theaflavins is a key reaction in their synthesis. Theaflavins can also undergo further oxidation to form thearubigins, which contribute to the color and flavor of black tea .

Common Reagents and Conditions:

    Oxidation: Potassium ferricyanide, hydrogen peroxide, and enzymatic oxidants such as polyphenol oxidase and peroxidase.

    Reduction: Sodium borohydride and other reducing agents.

    Substitution: Various nucleophiles can be used to introduce different functional groups into theaflavin molecules.

Major Products: The major products formed from the oxidation of catechins are this compound, this compound-3-gallate, this compound-3’-gallate, and this compound-3,3’-digallate .

Scientific Research Applications

Theaflavins have been extensively studied for their potential health benefits and applications in various fields:

    Chemistry: Theaflavins are used as antioxidants in various chemical formulations.

    Biology: They have been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: Theaflavins exhibit potential therapeutic effects against metabolic syndrome, cardiovascular diseases, and certain types of cancer. .

    Industry: Theaflavins are used in the food and beverage industry as natural colorants and flavor enhancers. .

Comparison with Similar Compounds

Theaflavins are unique among tea polyphenols due to their complex structure and potent biological activities. Similar compounds include:

Properties

IUPAC Name

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYMEWFZKHGAX-ZKSIBHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196916
Record name Theaflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Theaflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4670-05-7
Record name Theaflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4670-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theaflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEAFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Theaflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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